

N-Boc-3-amino-4-pyridine Carboxaldehyde: A Technical Overview

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Compound of Interest

Compound Name: *Tert-butyl 4-formylpyridin-3-ylcarbamate*

Cat. No.: B050166

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N-Boc-3-amino-4-pyridine carboxaldehyde, a key intermediate in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, detailed spectroscopic data, and established experimental protocols for its synthesis and purification.

Core Chemical and Physical Properties

N-Boc-3-amino-4-pyridine carboxaldehyde, also known as tert-butyl (4-formylpyridin-3-yl)carbamate, is a solid that appears white to yellow.^[1] It serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and crop protection products.^[1] The presence of the Boc-protecting group, the amino group, and the aldehyde functionality on the pyridine ring allows for diverse chemical modifications, making it a valuable precursor in drug discovery.

Property	Value	Reference
CAS Number	116026-95-0	[1]
Molecular Formula	C11H14N2O3	[1]
Molecular Weight	222.24 g/mol	[1]
Appearance	White to yellow solid	[1]
Melting Point	52-53 °C	[1]
Boiling Point (Predicted)	310.0 ± 27.0 °C	[1]
Density (Predicted)	1.212 ± 0.06 g/cm³	[1]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1]

Spectroscopic Characterization

While specific experimental spectra for N-Boc-3-amino-4-pyridine carboxaldehyde are not readily available in the public domain, the following tables provide predicted and typical spectral data based on the analysis of its structural components and data from closely related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.1	s	1H	Aldehyde proton (-CHO)
~8.5-8.7	m	2H	Pyridine ring protons
~7.6	d	1H	Pyridine ring proton
~5.2	bs	1H	Amine proton (-NH)
1.45	s	9H	tert-Butyl protons (-C(CH ₃) ₃)

Note: Predicted values are based on spectral data of similar structures. Actual experimental values may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl₃

Chemical Shift (ppm)	Assignment
~190	Aldehyde carbonyl carbon (-CHO)
~155	Carbamate carbonyl carbon (-NHCOO-)
~148	Pyridine ring carbons
~135	Pyridine ring carbons
~123	Pyridine ring carbons
~80	Quaternary carbon of tert-butyl group (-C(CH ₃) ₃)
~28	Methyl carbons of tert-butyl group (-C(CH ₃) ₃)

Note: Predicted values are based on spectral data of similar structures. Actual experimental values may vary.

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
~3300	N-H Stretch (Amine)
~2980	C-H Stretch (Alkyl)
~1710	C=O Stretch (Aldehyde)
~1690	C=O Stretch (Carbamate)
~1590, 1470	C=C and C=N Stretch (Pyridine ring)

Mass Spectrometry

m/z	Interpretation
223.1	[M+H] ⁺ (LCMS analysis)[1]

Experimental Protocols

Synthesis of N-Boc-3-amino-4-pyridine carboxaldehyde[1]

This protocol describes a general procedure for the synthesis of tert-butyl (4-formylpyridin-3-yl)carbamate.

Materials:

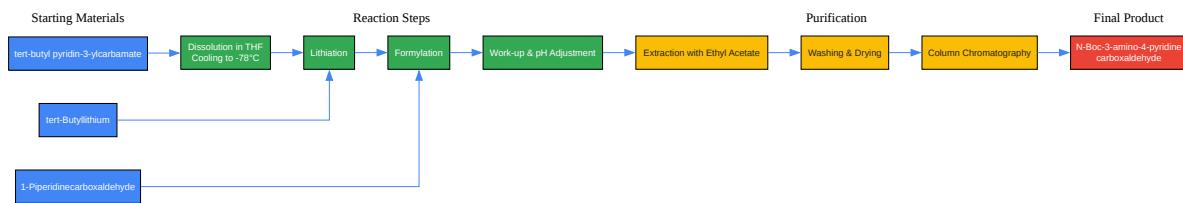
- tert-butyl pyridin-3-ylcarbamate
- Tetrahydrofuran (THF)
- tert-Butyllithium (1.70 M in pentane)
- 1-Piperidinecarboxaldehyde (or another suitable formylating agent)
- Ethyl acetate
- Water

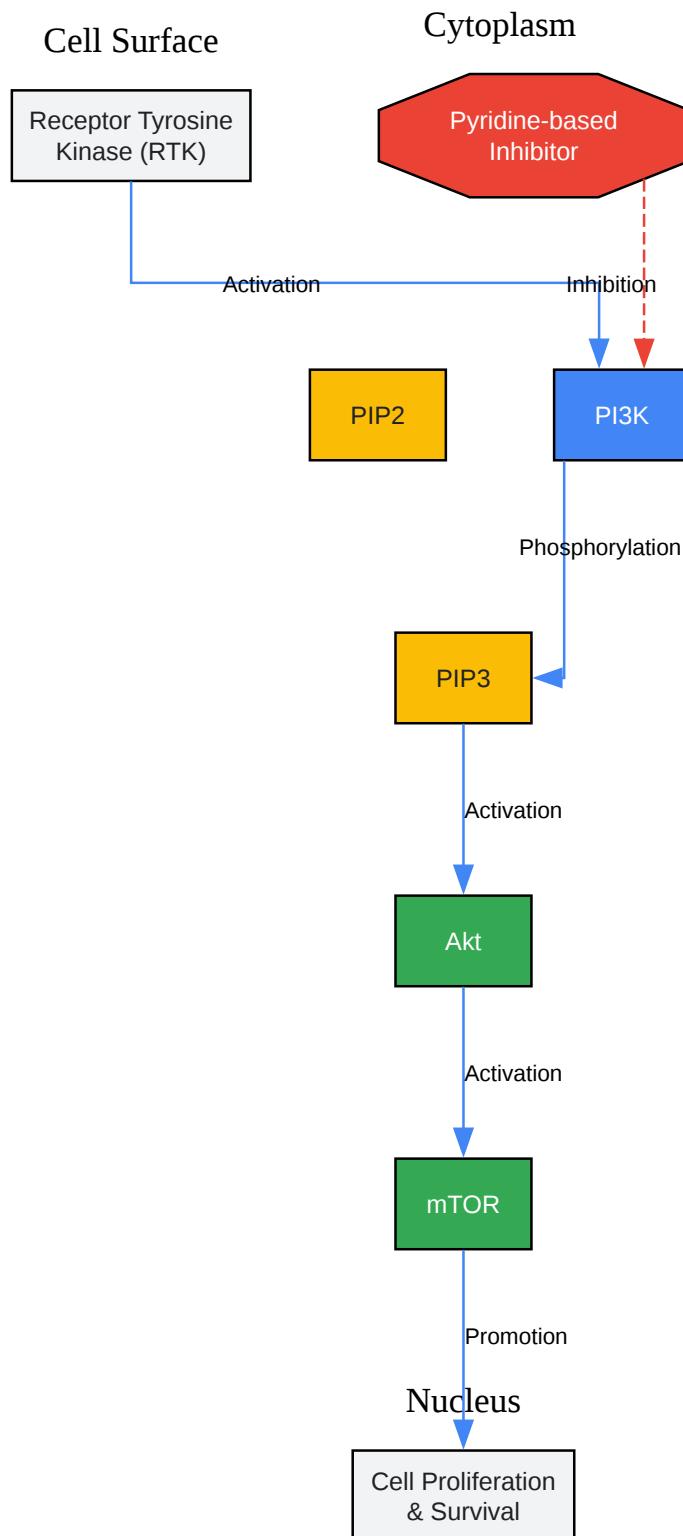
- Saturated saline solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane

Procedure:

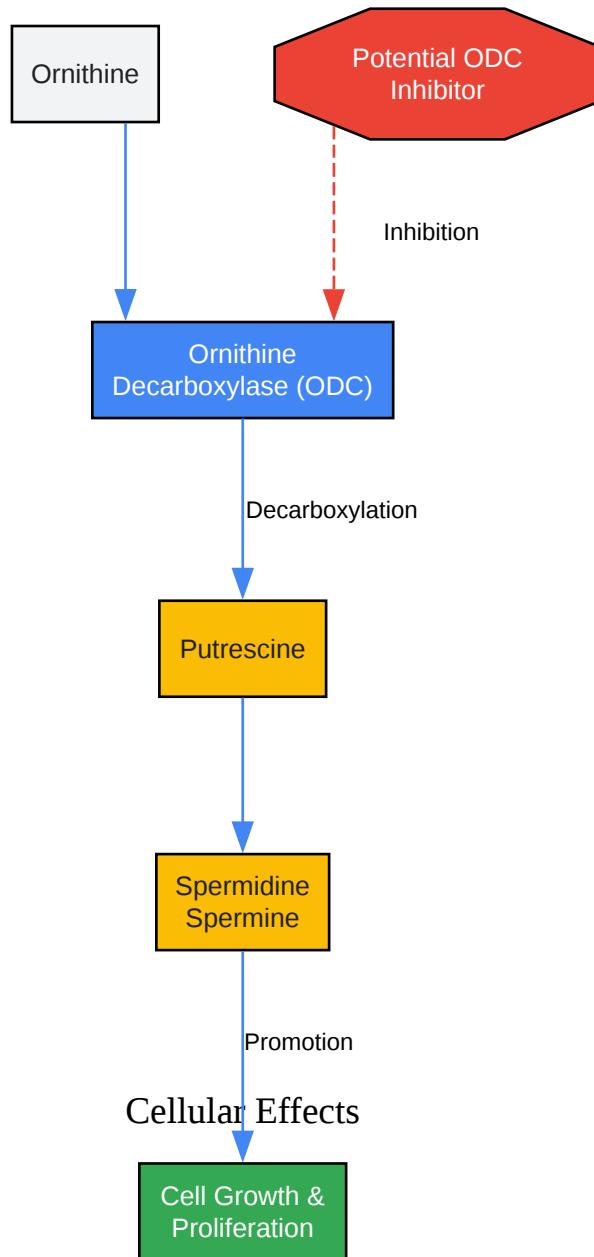
- Dissolve tert-butyl pyridin-3-ylcarbamate (91.1 mmol) in THF (300 mL) and cool the solution to -78 °C.
- Slowly add a 1.70 M pentane solution of tert-butyllithium (129 mL) to the stirred solution.
- After the addition, continue stirring at -78 °C for 15 minutes.
- Warm the reaction mixture to -20 °C and stir for an additional 1.5 hours.
- While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (0.273 mol) dropwise.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Upon completion, cool the mixture to 0 °C and adjust the pH to 2 by the slow addition of 1 M HCl.
- Subsequently, add solid Na₂CO₃ to adjust the pH to 7.
- Extract the mixture three times with ethyl acetate.
- Combine the organic phases and wash sequentially with water (three times) and saturated saline.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the residue by silica gel column chromatography using 50% ethyl acetate in hexane as the eluent to yield the product as a yellow solid.





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References

- 1. TERT-BUTYL 4-FORMYL PYRIDIN-3-YLCARBAMATE CAS#: 116026-95-0
[amp.chemicalbook.com]
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